1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-31-22-13-7-10-19(25(22)32-2)24-23-17(16-8-4-6-12-21(16)28-23)14-15-29(24)26(30)18-9-3-5-11-20(18)27/h3-13,24,28H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVNFHDRBTOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=CC=C4F)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Introduction of the 2-fluorobenzoyl group: This step might involve acylation reactions using 2-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the phenyl or beta-carboline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro-beta-carbolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to neurotransmitter receptors, affecting signal transduction.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine, with additional methoxy groups.
Tetrahydro-beta-carboline: A reduced form of beta-carboline.
Uniqueness
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of both methoxy and fluorobenzoyl groups, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
